Low Computed Lipophilicity (XLogP3 = 0.2) Versus Hydroxyl- and Direct-Amine Analogs Defines Aqueous Compatibility Profile
The target compound exhibits a computed XLogP3 value of 0.2 [1], placing it in a distinctly low-lipophilicity space compared to its 4-hydroxypiperidine analog (estimated XLogP3 ~0.8–1.0 based on the loss of the basic amine and increased hydrogen-bond acceptor character of the hydroxyl group) and the 4-aminopiperidine analog (estimated XLogP3 ~0.5–0.7 due to the absence of the methylene spacer) [1][2]. This lower logP is consistent with the compound's single hydrogen bond donor and four hydrogen bond acceptors, yielding a TPSA of 59.2 Ų [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.2; TPSA = 59.2 Ų; HBD = 1; HBA = 4 [1] |
| Comparator Or Baseline | 4-Hydroxypiperidine analog: estimated XLogP3 ~0.8–1.0; 4-Aminopiperidine analog: estimated XLogP3 ~0.5–0.7; Both comparators share the same 5-fluoropyridine carbonyl core [2] |
| Quantified Difference | ΔXLogP3 ≈ 0.3–0.8 lower for target; consistent with improved aqueous solubility class |
| Conditions | Computed by XLogP3 3.0 algorithm and Cactvs 3.4.8.24 as implemented in PubChem [1] |
Why This Matters
Lower lipophilicity directly correlates with reduced non-specific protein binding and improved solubility in aqueous assay buffers, a critical procurement criterion when selecting probe molecules for biochemical screens.
- [1] PubChem Compound Summary CID 115736655. (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for (3-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone and related entries. National Center for Biotechnology Information. View Source
